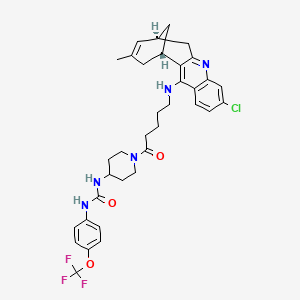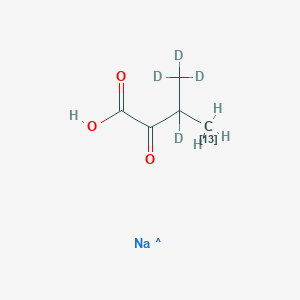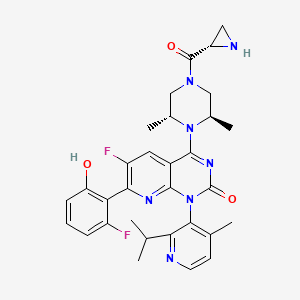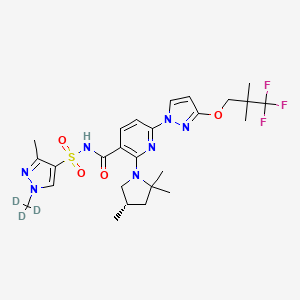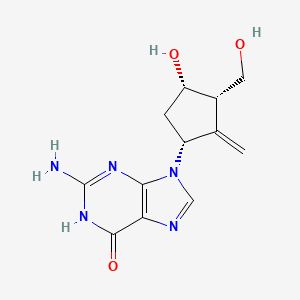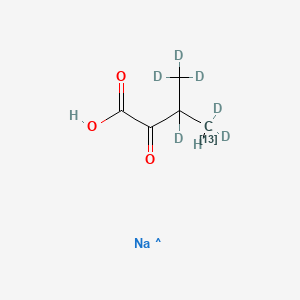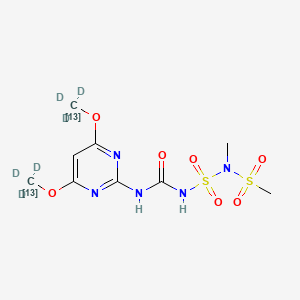
Gibberellic acid-d2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gibberellic acid-d2 is a deuterated form of gibberellic acid, a naturally occurring plant hormone that belongs to the gibberellins family. Gibberellic acid is known for its role in promoting plant growth and development by stimulating cell elongation, seed germination, and other physiological processes. The deuterated form, this compound, is often used in scientific research to study the metabolic pathways and mechanisms of action of gibberellic acid due to its stable isotope labeling.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of gibberellic acid-d2 typically involves the incorporation of deuterium atoms into the gibberellic acid molecule. This can be achieved through various synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in gibberellic acid with deuterium atoms using deuterated solvents and catalysts under controlled conditions.
Deuterated Precursors: Another approach is to use deuterated precursors in the synthesis of gibberellic acid. These precursors are incorporated into the gibberellic acid molecule during the biosynthetic process.
Industrial Production Methods
Industrial production of this compound is less common due to the specialized nature of deuterated compounds. the production process generally involves the following steps:
Fermentation: Gibberellic acid is typically produced through the fermentation of fungi, such as Gibberella fujikuroi, in a controlled environment.
Deuterium Incorporation: The produced gibberellic acid is then subjected to deuterium incorporation using hydrogen-deuterium exchange or deuterated precursors.
Purification: The final product is purified using techniques such as chromatography to obtain high-purity this compound.
化学反応の分析
Types of Reactions
Gibberellic acid-d2 undergoes various chemical reactions, including:
Oxidation: Gibberellic acid can be oxidized to form different oxidation products, which are useful in studying its metabolic pathways.
Reduction: Reduction reactions can convert gibberellic acid to its reduced forms, providing insights into its biological activity.
Substitution: Substitution reactions involve the replacement of functional groups in the gibberellic acid molecule, allowing for the study of structure-activity relationships.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions to achieve reduction.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under various conditions, including acidic, basic, or neutral environments.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of gibberellic acid, which are valuable for studying its biological and chemical properties.
科学的研究の応用
Gibberellic acid-d2 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand the biosynthesis and degradation pathways of gibberellic acid.
Biology: Helps in studying the physiological effects of gibberellic acid on plant growth and development.
Medicine: Investigated for its potential therapeutic applications in promoting cell growth and regeneration.
Industry: Used in agricultural research to develop new plant growth regulators and improve crop yields.
作用機序
Gibberellic acid-d2 exerts its effects by mimicking the action of natural gibberellic acid. It binds to specific receptors in plant cells, triggering a cascade of molecular events that lead to the activation of genes involved in cell elongation, seed germination, and other growth processes. The primary molecular targets include the GID1 receptor and the DELLA proteins, which regulate the expression of growth-related genes.
類似化合物との比較
Gibberellic acid-d2 is unique due to its deuterium labeling, which makes it a valuable tool in research. Similar compounds include other gibberellins such as:
Gibberellic acid (GA3): The most commonly studied gibberellin with similar growth-promoting effects.
Gibberellin A1 (GA1): Another biologically active gibberellin involved in plant growth regulation.
Gibberellin A4 (GA4): Known for its role in promoting stem elongation and flowering.
Compared to these compounds, this compound offers the advantage of stable isotope labeling, which allows for more precise tracking and analysis in metabolic studies.
特性
分子式 |
C19H22O6 |
|---|---|
分子量 |
348.4 g/mol |
IUPAC名 |
(1R,2R,5S,8S,9S,10R,11S,12S)-6-(dideuteriomethylidene)-5,12-dihydroxy-11-methyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid |
InChI |
InChI=1S/C19H22O6/c1-9-7-17-8-18(9,24)5-3-10(17)19-6-4-11(20)16(2,15(23)25-19)13(19)12(17)14(21)22/h4,6,10-13,20,24H,1,3,5,7-8H2,2H3,(H,21,22)/t10-,11+,12-,13-,16-,17+,18+,19-/m1/s1/i1D2 |
InChIキー |
IXORZMNAPKEEDV-QWHXWVTRSA-N |
異性体SMILES |
[2H]C(=C1C[C@]23C[C@]1(CC[C@H]2[C@]45C=C[C@@H]([C@]([C@H]4[C@@H]3C(=O)O)(C(=O)O5)C)O)O)[2H] |
正規SMILES |
CC12C(C=CC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


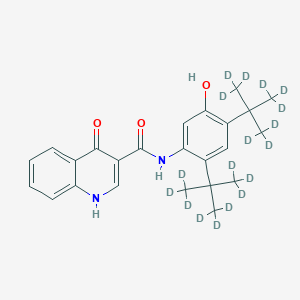

![(2R,4R,5R)-2-[2-chloro-6-(cyclopentylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15140699.png)
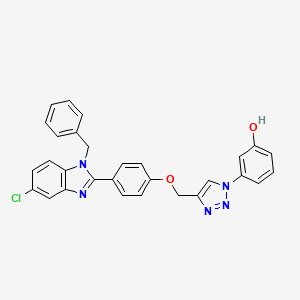
![(3S,7R,10S,13R,16R,17S,18R)-17,18-dichloro-3-ethyl-13-(1-hydroxyethyl)-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone](/img/structure/B15140711.png)
